4-Bromo-2,3-dimethoxypyridine
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Overview
Description
4-Bromo-2,3-dimethoxypyridine is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups at specific positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dimethoxypyridine typically involves the bromination of 2,3-dimethoxypyridine. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl or vinyl boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Coupling Reactions: Bipyridyl derivatives and other complex organic molecules.
Scientific Research Applications
4-Bromo-2,3-dimethoxypyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dimethoxypyridine and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
- 2-Bromo-3,4-dimethoxypyridine
- 4-Bromo-2-methylpyridine
- 3-Bromo-2,6-dimethoxypyridine
Comparison: 4-Bromo-2,3-dimethoxypyridine is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of bipyridyl derivatives and other complex molecules .
Properties
IUPAC Name |
4-bromo-2,3-dimethoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXFZVZPRQFCHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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